molecular formula C16H30O5 B3052044 8-Hydroxyhexadecanedioic acid CAS No. 38076-48-1

8-Hydroxyhexadecanedioic acid

Cat. No.: B3052044
CAS No.: 38076-48-1
M. Wt: 302.41 g/mol
InChI Key: GZQVGXLMHGPBET-UHFFFAOYSA-N
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Description

8-Hydroxyhexadecanedioic acid is a long-chain fatty acid with the molecular formula C16H30O5. It is known for its unique structure, which includes a hydroxyl group at the 8th position and two carboxylic acid groups at the terminal ends.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyhexadecanedioic acid typically involves the hydroxylation of hexadecanedioic acid. One common method is the catalytic oxidation of hexadecanedioic acid using a suitable oxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyhexadecanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Hydroxyhexadecanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxyhexadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing metabolic pathways and gene expression. Its hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Hexadecanedioic acid: Lacks the hydroxyl group at the 8th position, making it less reactive in certain chemical reactions.

    8-Hydroxydecanoic acid: A shorter chain analog with similar functional groups but different physical and chemical properties.

    8-Hydroxyhexadecanoic acid: Similar structure but with only one carboxylic acid group

Uniqueness: 8-Hydroxyhexadecanedioic acid is unique due to its dual functionality, combining the properties of a long-chain fatty acid with those of a hydroxylated compound.

Properties

IUPAC Name

8-hydroxyhexadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5/c17-14(11-7-4-5-9-13-16(20)21)10-6-2-1-3-8-12-15(18)19/h14,17H,1-13H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVGXLMHGPBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCCCCCC(=O)O)O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581613
Record name 8-Hydroxyhexadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-48-1
Record name 8-Hydroxyhexadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyhexadecanedioic acid
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8-Hydroxyhexadecanedioic acid
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8-Hydroxyhexadecanedioic acid
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8-Hydroxyhexadecanedioic acid
Reactant of Route 5
8-Hydroxyhexadecanedioic acid
Reactant of Route 6
8-Hydroxyhexadecanedioic acid

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